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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyaniline

Cat. No.: B174713 Get Quote

5-Chloro-2-ethoxyaniline (CAS No: 15793-48-3) is a halogenated aromatic amine.[1][2]

Structurally, it is a derivative of aniline, a foundational molecule in the synthesis of numerous

dyes, polymers, and pharmaceuticals. The presence of both a chloro and an ethoxy group on

the aniline ring is expected to significantly influence its chemical properties and, consequently,

its toxicological profile. Understanding the specific hazards associated with this compound is

critical for ensuring laboratory safety, conducting meaningful risk assessments, and guiding the

development of potentially related chemical entities.

This guide provides a comprehensive analysis of the available toxicological data for 5-Chloro-
2-ethoxyaniline. Where direct experimental data for this specific molecule is limited, we will

employ a structure-activity relationship (SAR) approach, drawing insights from closely related

chloroanilines and ethoxyanilines to build a predictive toxicological model. This method allows

for a scientifically grounded assessment of its potential hazards.

Section 1: Hazard Identification and GHS
Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides

a standardized summary of the known hazards of 5-Chloro-2-ethoxyaniline. This

classification, derived from available data, serves as the primary indicator of its toxicological

profile.[1]
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Hazard Class Category
Hazard
Statement

Pictogram Signal Word

Acute Toxicity,

Oral
Category 4

H302: Harmful if

swallowed
Irritant Danger

Acute Toxicity,

Dermal
Category 4

H312: Harmful in

contact with skin
Irritant Danger

Acute Toxicity,

Inhalation
Category 4

H332: Harmful if

inhaled
Irritant Danger

Skin

Corrosion/Irritatio

n

Category 2
H315: Causes

skin irritation
Irritant Danger

Serious Eye

Damage/Irritation
Category 1

H318: Causes

serious eye

damage

Corrosive Danger

Specific Target

Organ Toxicity

(Single

Exposure)

Category 3

H335: May

cause respiratory

irritation

Irritant Danger

Source: GHS

classification

data from

PubChem.[1]

The GHS classification immediately identifies 5-Chloro-2-ethoxyaniline as a substance with

significant acute toxicity across multiple exposure routes and a high potential for causing

severe local effects on the eyes and skin.[1]

Section 2: Acute and Localized Toxicity
Acute Systemic Toxicity
The compound is classified as "Harmful" if swallowed, inhaled, or in contact with skin.[1] This

indicates that exposure above certain thresholds can lead to significant systemic health effects
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or death. While specific LD50 (median lethal dose) values for 5-Chloro-2-ethoxyaniline are

not readily available in the provided literature, the classification is based on data submitted to

regulatory bodies like the European Chemicals Agency (ECHA).[1] For context, related

compounds like 4-ethoxyaniline and 4-chloroaniline have oral LD50 values in rats of 540 mg/kg

and 300 mg/kg, respectively, underscoring the moderate to high acute toxicity of this chemical

class.[3]

Irritation and Corrosivity
Eye Damage: The classification as Eye Damage Category 1 is the most severe, indicating a

risk of permanent eye injury upon contact.[1] This necessitates the use of stringent eye

protection, such as chemical safety goggles and a face shield, when handling the substance.

Skin and Respiratory Irritation: The compound is a confirmed skin irritant (Category 2) and

may cause respiratory irritation (Category 3).[1] This is consistent with the properties of many

aromatic amines. Proper handling procedures, including the use of gloves and working in a

well-ventilated area or fume hood, are mandatory.[4]

Section 3: Mechanistic Toxicology - A Predictive
Analysis
Direct, long-term toxicological studies on 5-Chloro-2-ethoxyaniline are not extensively

published. Therefore, we must analyze the toxicology of its structural parents: chloroanilines

and ethoxyanilines (phenetidines), to predict its behavior.

Proposed Metabolic Activation Pathway
The toxicity of many anilines is not caused by the parent compound itself but by its metabolic

products. Metabolism typically occurs in the liver and involves enzymes from the Cytochrome

P450 superfamily. A probable metabolic pathway for 5-Chloro-2-ethoxyaniline involves two

key steps:

N-hydroxylation: The amino group (-NH2) is oxidized to a hydroxylamino group (-NHOH).

This is a critical activation step.

Further Oxidation/Conjugation: The hydroxylamine can be further oxidized to a nitroso

intermediate (-NO), which is highly reactive. These intermediates can bind to
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macromolecules like proteins and DNA. Alternatively, the molecule can undergo ring

hydroxylation or conjugation with sulfate or glucuronic acid for excretion.[5][6]

The reactive N-hydroxylated metabolite is a primary driver of hematotoxicity.
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Caption: Proposed metabolic pathway for 5-Chloro-2-ethoxyaniline.

Hematotoxicity: Methemoglobinemia
A hallmark toxic effect of anilines is methemoglobinemia, where the iron in hemoglobin is

oxidized from the ferrous (Fe2+) state to the ferric (Fe3+) state, rendering it incapable of
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transporting oxygen.[3] This condition leads to cyanosis (bluish skin) and, in severe cases, can

be fatal.[3] The N-hydroxy metabolite is a potent oxidizing agent responsible for this effect.

Studies on o-, m-, and p-chloroaniline confirm that the hematopoietic system is a primary

target, with p-chloroaniline being the most potent inducer of methemoglobinemia.[7] It is highly

probable that 5-Chloro-2-ethoxyaniline shares this hazardous property.

Genotoxicity and Carcinogenicity
The potential for anilines to cause genetic damage and cancer is a significant concern.

Mutagenicity: Data on the mutagenicity of closely related compounds is mixed. For example,

p-chloroaniline has shown positive results in various genotoxicity assays, while o- and m-

chloroaniline give inconsistent results.[7][8] 5-Chloro-o-toluidine, another analogue, did not

show mutagenic activity in Salmonella typhimurium.[9] This suggests that the specific

substitution pattern on the aniline ring is critical. Without direct testing, the mutagenic

potential of 5-Chloro-2-ethoxyaniline remains an open question, but it should be handled

as a suspected mutagen.

Carcinogenicity: Long-term animal studies have shown that some chlorinated anilines are

carcinogenic. p-Chloroaniline caused sarcomas of the spleen in male rats and liver tumors in

male mice.[10] Similarly, 5-chloro-o-toluidine was found to be carcinogenic in mice, inducing

hemangiosarcomas and hepatocellular carcinomas.[11][12] The proposed mechanism

involves chronic tissue damage and regenerative cell proliferation driven by hematotoxicity,

particularly in the spleen, which is responsible for clearing damaged red blood cells.[8][10]

Based on this strong evidence from structurally similar chemicals, 5-Chloro-2-ethoxyaniline
should be considered a potential carcinogen.

Section 4: Key Experimental Protocols for
Toxicological Assessment
To definitively characterize the toxicology of a compound like 5-Chloro-2-ethoxyaniline,

standardized assays are required. These protocols are designed as self-validating systems to

ensure robust and reproducible data.
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Protocol: Bacterial Reverse Mutation Test (Ames Test -
OECD 471)
This initial screening test is fundamental for assessing mutagenic potential. It evaluates the

ability of a chemical to induce mutations in several strains of Salmonella typhimurium and

Escherichia coli.

Methodology:

Strain Selection: Use a minimum of five bacterial strains (e.g., TA98, TA100, TA1535,

TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair

substitutions).

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic

activation system (S9 fraction). The S9 fraction is prepared from the livers of rodents treated

with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone

combination). This step is critical because, as discussed, many anilines are not mutagenic

until they are metabolically activated.

Exposure: Bacteria, the test compound at various concentrations, and either the S9 mix or a

buffer are combined in a test tube.

Plating: The mixture is poured onto minimal glucose agar plates. The minimal media lacks

histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that have undergone a

reverse mutation to regain their ability to synthesize the amino acid will grow.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring & Interpretation: The number of revertant colonies on the test plates is counted and

compared to the number on the negative (solvent) control plates. A dose-dependent increase

of at least two-fold over the background is typically considered a positive result. Positive

controls (known mutagens) must be run in parallel to validate the assay's sensitivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Exposure Analysis

Select Bacterial
Strains

Combine Bacteria,
Compound, and S9/Buffer

Prepare Test Compound
Concentrations

Prepare S9 Mix
(for +S9 condition)

Pour onto
Minimal Agar Plates

Incubate
(37°C, 48-72h)

Count Revertant
Colonies

Compare to Controls
(Positive/Negative)

Click to download full resolution via product page

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion and Recommendations
While comprehensive toxicological data for 5-Chloro-2-ethoxyaniline is not fully available, a

robust assessment based on GHS classifications and structure-activity relationships with

related chloroanilines provides a clear warning. The compound is acutely toxic via oral, dermal,

and inhalation routes and poses a risk of severe eye damage.[1]

Mechanistically, its toxicity is likely driven by metabolic activation to reactive intermediates that

cause methemoglobinemia. Chronic exposure carries a suspected risk of carcinogenicity,

particularly targeting the spleen and liver, based on strong evidence from analogues.[10][11]

[12] Due to its structural alerts for mutagenicity, it should be handled with appropriate caution

until definitive data from assays like the Ames test are generated.

For all professionals working with this compound, the following are imperative:

Engineering Controls: Use only in a certified chemical fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and

chemical safety goggles with a face shield.
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Handling: Avoid creating dust or aerosols. Have emergency procedures and materials (e.g.,

eye wash station) readily available.

Further research, including in vitro genotoxicity assays and in vivo acute toxicity studies, is

essential to fully delineate the toxicological profile of 5-Chloro-2-ethoxyaniline and replace

predictive assessments with definitive data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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